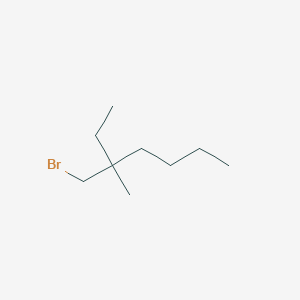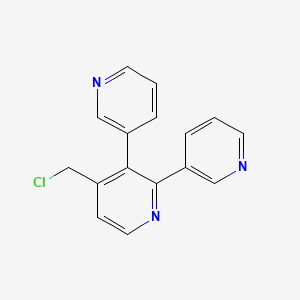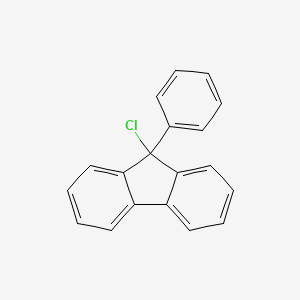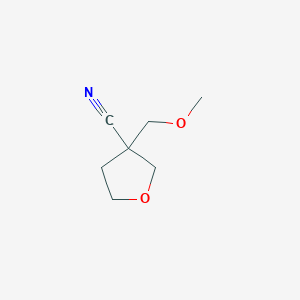
4-(Difluoromethoxy)-5-fluoro-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings This compound is of interest due to its unique structural features, which include the presence of difluoromethoxy and fluoro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a difluoromethylation reaction, where a difluoromethyl group is introduced into the molecule. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. These methods involve the use of specialized reactors that allow for precise control over reaction parameters, such as temperature, pressure, and flow rates . This approach minimizes the risk of side reactions and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under microwave irradiation to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted bipyridines with different functional groups .
Applications De Recherche Scientifique
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its isocyanate functional group, which imparts different reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound has a similar difluoromethoxy group but is structurally different due to the presence of a benzoic acid moiety.
Uniqueness
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is unique due to its bipyridine core structure combined with the difluoromethoxy and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7F3N2O |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H7F3N2O/c12-9-6-16-5-8(10(9)17-11(13)14)7-2-1-3-15-4-7/h1-6,11H |
Clé InChI |
UPARGWXNIGIUNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=CC(=C2OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)

![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid](/img/structure/B13153066.png)

